molecular formula C13H17NO2 B291282 N-(4-acetylphenyl)pentanamide

N-(4-acetylphenyl)pentanamide

Cat. No.: B291282
M. Wt: 219.28 g/mol
InChI Key: XQGITCBACADSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)pentanamide (N4MP) is a simplified derivative of albendazole, a widely used anthelmintic drug. Synthesized via molecular simplification of albendazole, N4MP retains key pharmacophoric groups while optimizing physicochemical properties. It is prepared by reacting 4-anisidine (4-methoxyaniline) with pentanoic acid, yielding a compound with a methoxy-substituted aromatic ring and a pentanamide side chain .

N4MP demonstrates potent anthelmintic activity against Toxocara canis (a parasitic roundworm), with time- and concentration-dependent effects on larval motility and viability . Notably, it exhibits significantly lower cytotoxicity to human and animal cell lines compared to albendazole, making it a promising candidate for further development .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-acetylphenyl)pentanamide

InChI

InChI=1S/C13H17NO2/c1-3-4-5-13(16)14-12-8-6-11(7-9-12)10(2)15/h6-9H,3-5H2,1-2H3,(H,14,16)

InChI Key

XQGITCBACADSMD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Albendazole

Albendazole, a benzimidazole carbamate, is the parent compound of N4MP. Both compounds share antiparasitic activity, but key differences include:

Property Albendazole N-(4-Methoxyphenyl)Pentanamide
Structure Benzimidazole core with a carbamate group Methoxyphenyl-pentanamide backbone
Cytotoxicity High (30–50% cell viability loss) Negligible cytotoxicity
Synthetic Complexity High (synthetic accessibility score: ~3.5) Low (score: ~1.7)
Water Solubility Low (logP: 3.0) Moderate (logP: 2.3)
Blood-Brain Barrier (BBB) Penetration Limited Predicted to cross BBB
Anthelmintic Onset Faster (immobilizes larvae in 24 h at 50 mM) Slower (48–72 h at 50 mM)

N4MP retains albendazole’s efficacy but improves pharmacokinetic and safety profiles. For example, N4MP adheres to drug-likeness filters (Lipinski, Ghose, Veber) without violating the "rule of five," whereas albendazole has marginal compliance .

Other Structural Derivatives

  • N-(4-Acetylphenyl)butanamide (CAS 324580-52-1): A structurally related compound with an acetyl group instead of methoxy and a shorter butanamide chain. Limited data exist, but its hydrophobicity (logP: ~2.8) and molecular weight (205.26 g/mol) suggest reduced solubility compared to N4MP .
  • Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole) :
    These compounds, such as N4-valeroylsulfathiazole, incorporate sulfonamide groups for antibacterial activity. Unlike N4MP, they lack direct anthelmintic properties but share similar synthetic routes (e.g., amide coupling) .

Pharmacokinetic and Drug-Likeness Comparison

Table 1 (adapted from ):

Parameter Albendazole N4MP
Topological Polar Surface Area (TPSA) 75 Ų 46 Ų
GI Absorption Low High
CYP Inhibition Yes Yes
PAINS Alerts None None
Synthetic Accessibility Complex Simple

N4MP’s lower TPSA and higher gastrointestinal (GI) absorption enhance its oral bioavailability compared to albendazole . Both compounds are CYP inhibitors, necessitating caution in drug-drug interactions.

Research Findings and Implications

  • Anthelmintic Mechanism : While albendazole targets β-tubulin in parasites, N4MP’s mechanism remains uncharacterized but may involve similar pathways .
  • Toxicity Profile : N4MP’s low cytotoxicity (<10% cell viability loss at therapeutic doses) contrasts with albendazole’s significant toxicity .
  • Synthetic Advantages : N4MP’s streamlined synthesis (69% yield, 99% purity) and lower complexity make it cost-effective for large-scale production .

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